2-o-Tolyl-thiazole-4-carbaldehyde
Description
Significance of Thiazole-Containing Heterocycles in Synthetic and Medicinal Chemistry Research
Thiazole (B1198619), a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in the fields of synthetic and medicinal chemistry. wisdomlib.org Its unique structure is present in numerous natural products, such as thiamine (B1217682) (Vitamin B1), and a vast array of synthetic compounds with significant therapeutic value. The thiazole nucleus is a versatile scaffold, forming the core of many FDA-approved drugs. globalresearchonline.netfabad.org.tr
In medicinal chemistry, thiazole derivatives have demonstrated a wide spectrum of biological activities. These include applications as anticancer, antimicrobial, antiviral, anti-inflammatory, antifungal, and antimalarial agents. wisdomlib.orgnih.govnumberanalytics.comsysrevpharm.org For instance, compounds like the antiretroviral drug Ritonavir and the anticancer agent Tiazofurin feature a thiazole ring, highlighting the scaffold's importance in drug discovery. Researchers continuously modify the thiazole ring at its various positions to generate new molecules with enhanced potency and specific biological targets. globalresearchonline.netanalis.com.my The aromatic nature of the thiazole ring, coupled with the presence of heteroatoms, allows it to engage in various biological interactions, making it a privileged structure in the development of novel therapeutic agents. nih.govnih.gov
The synthetic utility of thiazoles is equally profound. They serve as crucial intermediates and building blocks for constructing more complex molecular architectures. chemimpex.com The reactivity of the thiazole ring allows for various chemical transformations, making it an attractive synthon for organic chemists. nih.gov This versatility has led to their use in the development of not only pharmaceuticals but also agrochemicals, dyes, and materials with specific optical properties. chemimpex.comnih.gov
Historical Context of Thiazole-4-carbaldehyde Derivatives in Academic Studies
The study of thiazole chemistry dates back to the late 19th century, with pioneering work conducted by chemists like Hantzsch and Hofmann. numberanalytics.com The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, remains a fundamental and widely used method for creating the thiazole ring. numberanalytics.com Another classic approach is the Cook-Heilbron synthesis, used for preparing 5-aminothiazoles. numberanalytics.com
The development of synthetic methods for thiazole itself paved the way for the exploration of its derivatives, including thiazole-4-carbaldehydes. These aldehydes are valuable intermediates because the aldehyde group is highly reactive and can participate in a multitude of chemical reactions, such as condensations and oxidations, to build more complex molecules. chemimpex.comquinoline-thiophene.com The synthesis of thiazole-4-carbaldehyde and its derivatives can be achieved through various routes, including the oxidation of the corresponding alcohol, such as (2-p-tolylthiazol-4-yl)methanol being oxidized to 2-p-tolylthiazole-4-carbaldehyde. chemicalbook.com Other established methods for preparing thiazole aldehydes involve the hydrolysis of 2-dichloromethylthiazole compounds or the reaction of lithiated thiazoles with DMF. google.com These synthetic advancements have made thiazole-4-carbaldehyde scaffolds readily accessible for academic and industrial research, particularly in the synthesis of compounds for medicinal and materials science applications. quinoline-thiophene.comgoogle.com
Research Landscape of 2-o-Tolyl-thiazole-4-carbaldehyde within Thiazole Chemistry
This compound is a specific derivative within the broader class of thiazole compounds that serves as a valuable intermediate in organic synthesis. chemimpex.com Its structure, featuring a thiazole ring, a reactive aldehyde group, and a tolyl substituent, makes it a versatile building block. Research has shown that this compound is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com
Beyond pharmaceuticals, its applications extend to agrochemicals, where it is used in formulating fungicides and pesticides for crop protection. chemimpex.com In the realm of materials science, this compound and its isomers are employed in the synthesis of dyes, pigments, and specialty chemicals. chemimpex.comchemimpex.com The compound's utility stems from its ability to undergo various chemical reactions, such as condensation and substitution, which allows for the creation of complex organic molecules. chemimpex.com
The research landscape includes its isomers, such as the meta- and para-tolyl derivatives, which have also been subjects of study. The para-isomer, 2-p-tolylthiazole-4-carbaldehyde, has a well-documented synthesis route involving the oxidation of (2-p-tolylthiazol-4-yl)methanol with manganese dioxide. chemicalbook.com The properties and synthetic routes of these related compounds provide a valuable framework for understanding the chemical behavior and potential applications of the ortho-isomer.
Table 1: Chemical Properties of Tolyl-Thiazole-4-Carbaldehyde Isomers Data for the ortho- and para-isomers are included for comparative purposes.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | 91137-12-1 chemicalbook.com | C11H9NOS chemicalbook.com | 203.26 chemicalbook.com |
| 4-(m-Tolyl)thiazole-2-carbaldehyde | 383142-77-6 bldpharm.com | C11H9NOS | 203.26 |
Table 2: Spectroscopic Data for 2-p-Tolyl-thiazole-4-carbaldehyde This data for the para-isomer serves as a representative example for this class of compounds.
| Analysis Type | Data |
|---|---|
| Melting Point | 128-130 °C chemicalbook.com |
| ¹H NMR (400 MHz, CDCl₃) | δ/ppm: 2.4 (s, 3H, CH₃), 7.25 (d, 2H, J= 8 Hz, C₃-H, C₅-H phenyl), 7.84 (d, 2H, J = 8 Hz, C₂-H C₆-H phenyl), 8.1 (s, 1H, C₄-H thiazole), 10.1 (s, C-H aldehyde) chemicalbook.com |
| Mass Spectrometry (MS) | (m/z, %): 204 (15), 201 (100), 173 (30), 140 (58), 115 (68), 89 (40), 84 (65), 58 (85) chemicalbook.com |
| Elemental Analysis | For C₁₁H₉NOS: Calculated: C: 65.00, H: 4.46, N: 6.89; Found: C: 64.93, H: 5.53, N: 6.83 chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-4-2-3-5-10(8)11-12-9(6-13)7-14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAYNZAXEWVCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586188 | |
| Record name | 2-(2-Methylphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91137-12-1 | |
| Record name | 2-(2-Methylphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 O Tolyl Thiazole 4 Carbaldehyde and Its Derivatives
Established Synthetic Pathways to the 2-o-Tolyl-thiazole-4-carbaldehyde Core
The traditional synthesis of this compound typically involves a two-stage process: the formation of the 2-o-tolyl-thiazole backbone followed by the introduction or modification of the C4-substituent to yield the aldehyde.
Oxidative Approaches for Carbaldehyde Formation
A common and effective method for the generation of the 4-carbaldehyde group on a pre-formed 2-o-tolyl-thiazole ring is the oxidation of a corresponding primary alcohol. This transformation is a cornerstone of functional group interconversion in organic synthesis.
The precursor, (2-o-tolyl-thiazol-4-yl)methanol, can be oxidized to this compound using a variety of oxidizing agents. A well-documented method for a similar p-tolyl isomer involves the use of manganese dioxide (MnO₂) in a suitable organic solvent like chloroform. acs.org This reaction is typically carried out at room temperature over several hours. The mild nature of MnO₂ makes it a suitable choice for substrates with sensitive functional groups.
Table 1: Oxidation of (2-aryl-thiazol-4-yl)methanol
| Precursor | Reagent | Solvent | Product | Yield | Reference |
| (2-p-Tolyl-thiazol-4-yl)methanol | MnO₂ | Chloroform | 2-p-Tolyl-thiazole-4-carbaldehyde | 70% | acs.org |
| (Hypothetical) (2-o-Tolyl-thiazol-4-yl)methanol | MnO₂ | Chloroform | This compound | - | - |
The work-up for such a reaction generally involves filtration to remove the manganese dioxide, followed by evaporation of the solvent and purification of the resulting aldehyde, often by crystallization. acs.org
Thiazole (B1198619) Ring Construction Strategies
The Hantzsch thiazole synthesis, first described in the late 19th century, remains a fundamental and widely employed method for the construction of the thiazole ring. youtube.com This reaction involves the condensation of an α-haloketone with a thioamide. youtube.com
To synthesize the 2-o-tolyl-thiazole core, 2-o-tolylthioamide is a key starting material. The synthesis of thioamides can be achieved through various methods, including the thionation of the corresponding amide using reagents like Lawesson's reagent or phosphorus pentasulfide.
The other crucial component for the Hantzsch synthesis is an α-halocarbonyl compound that will form the C4 and C5 positions of the thiazole ring. To introduce the 4-carbaldehyde group, a protected or precursor form is often used. For instance, ethyl bromopyruvate can be reacted with 2-o-tolylthioamide. This reaction would yield ethyl 2-o-tolyl-thiazole-4-carboxylate. This ester can then be reduced to the corresponding alcohol, (2-o-tolyl-thiazol-4-yl)methanol, using a reducing agent like lithium aluminium hydride (LiAlH₄). Subsequent oxidation, as described in the previous section, would then afford the target carbaldehyde. The commercial availability of ethyl 2-(o-tolyl)thiazole-4-carboxylate suggests that this Hantzsch-based approach is a viable and established route.
Advanced Synthesis Techniques and Innovations
Beyond the classical methods, contemporary organic synthesis offers more sophisticated and efficient strategies for the preparation of this compound and its derivatives. These include multi-component reactions, direct functionalization via metalation, and the construction of hybrid molecules.
Multi-Component Reactions for Thiazole Derivatives
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. A microwave-assisted three-component reaction has been reported for the synthesis of certain thiazole derivatives, showcasing the potential for rapid and efficient assembly of this heterocyclic core. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently documented, the general principles of MCRs can be applied. For instance, a reaction involving 2-methylbenzaldehyde, a source of sulfur (like thiourea (B124793) or a thioamide), and a three-carbon component bearing the aldehyde or a precursor could potentially lead to the desired product in a single step.
Metalation and Functionalization of the Thiazole Ring
The direct functionalization of the thiazole ring at the C4-position represents an atom-economical approach to introduce the carbaldehyde group. This can be achieved through metalation followed by quenching with a formylating agent.
One potential route is the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically formed from phosphorus oxychloride and a formamide (B127407) like DMF) to formylate electron-rich aromatic and heteroaromatic compounds. While the reactivity of 2-o-tolyl-thiazole in a Vilsmeier-Haack reaction would need experimental verification, it presents a plausible direct route to the target aldehyde.
Another advanced strategy involves palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, could be employed. organic-chemistry.org For example, a 2-o-tolyl-4-halothiazole could be coupled with a protected acetylene (B1199291) derivative. Subsequent hydration of the alkyne would then yield a methyl ketone, which could be further oxidized to the desired aldehyde. More direct palladium-catalyzed formylation methods are also emerging in organic synthesis and could potentially be applied to this system.
Molecular Hybridization Strategies
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced biological activity or a modified therapeutic profile. The this compound scaffold is a valuable building block in this approach.
The aldehyde functionality serves as a versatile handle for further chemical transformations, allowing for the facile linkage of the thiazole core to other bioactive heterocyclic systems. For instance, condensation of the aldehyde with hydrazines can lead to the formation of thiazolyl-pyrazoline or thiazolyl-pyrazole hybrids. acs.orgekb.eg Similarly, reaction with other amines or active methylene (B1212753) compounds can be used to construct a wide array of hybrid molecules incorporating moieties such as pyridine, coumarin (B35378), or isatin. acs.orgmdpi.com These hybrid molecules are of significant interest in medicinal chemistry for the development of novel therapeutic agents with potential applications as anticancer, antimicrobial, and anti-inflammatory drugs. ekb.egnih.gov
Derivatization Strategies of the this compound Scaffold
The unique arrangement of functional groups in this compound offers multiple avenues for structural modification, enabling the synthesis of a diverse library of derivatives. These modifications can be broadly categorized into three main strategies: reactions involving the aldehyde group, substitutions on the heterocyclic thiazole ring, and alterations to the peripheral o-tolyl group. Such derivatizations are crucial for fine-tuning the molecule's physicochemical and biological properties. chemimpex.comfabad.org.tr
Condensation Reactions at the Aldehyde Moiety
The aldehyde functional group at the C4-position of the thiazole ring is a prime site for a variety of condensation reactions, which are fundamental for carbon-carbon bond formation. sciensage.info These reactions allow for the extension of the molecule's framework and the introduction of new functional groups.
One of the most common derivatization methods is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group, such as malononitrile (B47326) or diethyl malonate. sciensage.inforesearchgate.netsci-hub.se The resulting products are typically α,β-unsaturated compounds, which are themselves versatile intermediates for further synthetic transformations. nih.gov
Another powerful tool for modifying the aldehyde is the Wittig reaction . This reaction utilizes a phosphorus ylide to convert the aldehyde into an alkene. organic-chemistry.orgudel.eduwikipedia.orglibretexts.org The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions, allowing for the selective synthesis of either the (E)- or (Z)-alkene. wikipedia.org
The following table summarizes potential condensation reactions at the aldehyde moiety of this compound.
| Reaction Type | Reagent | Product Structure |
| Knoevenagel Condensation | Malononitrile | 2-(2-(o-tolyl)thiazol-4-yl)methylene)malononitrile |
| Knoevenagel Condensation | Diethyl malonate | Diethyl 2-((2-(o-tolyl)thiazol-4-yl)methylene)malonate |
| Knoevenagel Condensation | 2,4-Thiazolidinedione | 5-((2-(o-tolyl)thiazol-4-yl)methylene)thiazolidine-2,4-dione |
| Wittig Reaction | Methylenetriphenylphosphorane | 4-vinyl-2-(o-tolyl)thiazole |
| Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile | 3-(2-(o-tolyl)thiazol-4-yl)acrylonitrile |
Substitution Reactions on the Thiazole Ring
The thiazole ring itself can undergo substitution reactions, although its reactivity is influenced by the existing substituents. In 2-arylthiazoles, electrophilic aromatic substitution is a key pathway for introducing new functional groups onto the heterocyclic core. The electron-donating nature of the sulfur atom and the electron-withdrawing nature of the nitrogen atom direct electrophiles to specific positions on the ring. pharmaguideline.comchemicalbook.com
For 2-substituted thiazoles, the C5-position is generally the most favorable site for electrophilic attack. pharmaguideline.com This regioselectivity is due to the stabilization of the cationic intermediate by the adjacent sulfur atom. Common electrophilic substitution reactions include halogenation and nitration.
Halogenation of thiazoles can be achieved using various halogenating agents. For instance, bromination can be carried out to introduce a bromine atom at the C5-position. nih.govrsc.org This halogenated derivative can then serve as a versatile intermediate for further cross-coupling reactions to introduce a wide range of substituents.
Nitration of arylthiazoles can also occur, typically under acidic conditions. The nitro group is a strong electron-withdrawing group and can be subsequently reduced to an amino group, providing a handle for further functionalization. google.comrsc.org
The table below outlines potential substitution reactions on the thiazole ring of this compound.
| Reaction Type | Reagent | Expected Product |
| Bromination | N-Bromosuccinimide (NBS) | 5-bromo-2-(o-tolyl)thiazole-4-carbaldehyde |
| Chlorination | N-Chlorosuccinimide (NCS) | 5-chloro-2-(o-tolyl)thiazole-4-carbaldehyde |
| Nitration | Nitric acid/Sulfuric acid | 5-nitro-2-(o-tolyl)thiazole-4-carbaldehyde |
Modifications of the o-Tolyl Substituent
The benzylic methyl group is susceptible to oxidation . Strong oxidizing agents can convert the methyl group into a carboxylic acid, yielding 2-(2-carboxyphenyl)thiazole-4-carbaldehyde. scholaris.carsc.org This introduces a new acidic functional group, which can significantly alter the molecule's properties and provide a new site for reactions such as esterification or amidation.
The aromatic ring of the o-tolyl group can also undergo electrophilic aromatic substitution . The directing effects of the methyl group (ortho-, para-directing) and the thiazole ring must be considered to predict the regiochemical outcome of these reactions. researchgate.netgoogle.com For instance, nitration of the tolyl ring would likely lead to the introduction of a nitro group at positions ortho or para to the methyl group.
The following table presents potential modifications of the o-tolyl substituent.
| Reaction Type | Reagent | Expected Product(s) |
| Oxidation of Methyl Group | Potassium permanganate (B83412) (KMnO₄) | 2-(2-carboxyphenyl)thiazole-4-carbaldehyde |
| Benzylic Bromination | N-Bromosuccinimide (NBS), light | 2-(2-(bromomethyl)phenyl)thiazole-4-carbaldehyde |
| Nitration of Tolyl Ring | Nitric acid/Sulfuric acid | 2-(4-nitro-2-tolyl)thiazole-4-carbaldehyde and/or 2-(6-nitro-2-tolyl)thiazole-4-carbaldehyde |
Mechanistic Investigations of Reactions Involving 2 O Tolyl Thiazole 4 Carbaldehyde
Studies on Nucleophilic Additions to the Aldehyde Group
The aldehyde functionality in 2-o-tolyl-thiazole-4-carbaldehyde is a primary site for nucleophilic attack. The electron-withdrawing nature of the adjacent thiazole (B1198619) ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to a variety of nucleophiles. Mechanistic studies in this area, often drawing parallels from structurally similar 2-aryl-thiazole-4-carbaldehydes, have elucidated the pathways of these fundamental reactions.
A common nucleophilic addition is the Grignard reaction , where an organomagnesium halide adds to the carbonyl group. For 2-aryl-thiazole-4-carbaldehydes, the reaction proceeds via a standard mechanism involving the formation of a six-membered ring transition state, with the magnesium coordinating to both the carbonyl oxygen and the thiazole nitrogen. This initial addition results in a magnesium alkoxide intermediate, which upon acidic workup, yields a secondary alcohol. The stereochemical outcome of this addition to the prochiral carbonyl center is of significant interest, and while specific studies on the o-tolyl derivative are limited, research on related systems suggests that the steric bulk of the nucleophile and the aryl substituent can influence the diastereoselectivity. libretexts.org
Another well-studied nucleophilic addition is the Wittig reaction , which converts the aldehyde to an alkene. This reaction involves the formation of a phosphonium (B103445) ylide, which then reacts with the aldehyde. The mechanism is generally understood to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate. The stability of the ylide influences the stereoselectivity of the resulting alkene. For aldehydes like this compound, the use of unstabilized ylides typically leads to the formation of (Z)-alkenes, while stabilized ylides favor the (E)-alkene.
The following table summarizes typical nucleophilic addition reactions with 2-aryl-thiazole-4-carbaldehydes, providing a model for the expected reactivity of the o-tolyl derivative.
| Reaction | Nucleophile | Product | Typical Conditions | Illustrative Yield |
| Grignard Addition | Phenylmagnesium bromide | (2-o-Tolyl-thiazol-4-yl)(phenyl)methanol | THF, 0 °C to rt | 85% |
| Wittig Reaction | Methyltriphenylphosphonium bromide/n-BuLi | 2-o-Tolyl-4-vinyl-thiazole | THF, -78 °C to rt | 75% (Z:E ratio varies) |
| Reduction | Sodium borohydride | (2-o-Tolyl-thiazol-4-yl)methanol | Methanol, 0 °C | >95% |
Exploration of Pericyclic and Rearrangement Reactions
The thiazole ring system in this compound can participate in pericyclic reactions, although these are less common than reactions at the aldehyde. Theoretical studies on related heterocyclic systems provide insights into the feasibility of such transformations.
One potential pericyclic reaction is the Diels-Alder reaction , where a conjugated diene system reacts with a dienophile. While the thiazole ring itself is aromatic and generally unreactive as a diene, derivatives with an alkenyl substituent at the 4-position have been shown to undergo Diels-Alder reactions. libretexts.org In these cases, the C4-C5 double bond of the thiazole and the adjacent exocyclic double bond act as the diene component. For this compound, derivatization of the aldehyde to an appropriate diene, for instance, through a Wittig reaction, would be a prerequisite for it to participate in such cycloadditions. The reaction with electron-deficient dienophiles like N-substituted maleimides would be expected to proceed via an endo-transition state, dictated by secondary orbital interactions.
Rearrangement reactions involving the thiazole nucleus are also a subject of mechanistic interest. For instance, under certain conditions, thiazolium salts, which can be formed by N-alkylation of the thiazole ring, can undergo rearrangements. While specific examples for this compound are not extensively documented, studies on other thiazole derivatives suggest the possibility of ring-opening and ring-closing cascades, particularly in the presence of strong bases or under photochemical conditions.
Catalytic Reaction Pathways and Mechanistic Elucidation
Catalysis offers efficient and selective methods for transforming this compound. Both organocatalytic and metal-catalyzed approaches have been explored for related thiazole aldehydes, with significant focus on understanding the underlying reaction mechanisms.
Organocatalytic Transformations
Organocatalysis provides a metal-free approach to asymmetric synthesis. For aldehydes like this compound, proline and its derivatives are effective catalysts for various transformations. The proline-catalyzed aldol (B89426) reaction is a prime example. chemicalbook.comnih.govnih.govchemimpex.com The mechanism involves the formation of an enamine intermediate from the reaction of proline with a ketone donor. This enamine then attacks the aldehyde (in this case, this compound) in a stereoselective manner. The stereochemistry is controlled by the catalyst, which forms a hydrogen-bonded transition state that directs the facial selectivity of the attack on the aldehyde. The resulting iminium ion is then hydrolyzed to yield the aldol product and regenerate the catalyst.
The Stetter reaction , another important organocatalytic transformation, involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by an N-heterocyclic carbene (NHC) derived from a thiazolium salt. This reaction allows for the umpolung (polarity reversal) of the aldehyde's reactivity.
The table below illustrates potential organocatalytic transformations of 2-aryl-thiazole-4-carbaldehydes.
| Reaction | Catalyst | Reactant | Product Type | Illustrative Yield & ee |
| Aldol Reaction | (S)-Proline | Acetone | β-Hydroxy ketone | 80% yield, 90% ee |
| Stetter Reaction | Thiazolium salt | Methyl vinyl ketone | 1,4-Diketone | 75% yield |
Metal-Catalyzed Processes
Transition metal catalysis provides powerful tools for the functionalization of this compound. Palladium-catalyzed cross-coupling reactions are particularly noteworthy for forming new carbon-carbon bonds.
The Suzuki coupling reaction, for instance, can be used to couple a halogenated derivative of 2-o-tolyl-thiazole with an organoboron compound. sigmaaldrich.com For example, if a bromo-substituent were present on the tolyl ring or the thiazole ring, a palladium catalyst, typically with a phosphine (B1218219) ligand, would facilitate the coupling. The catalytic cycle involves oxidative addition of the palladium(0) complex to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
The Heck reaction is another valuable palladium-catalyzed process that couples the aldehyde (or a derivative) with an alkene. google.com While direct Heck reactions of aldehydes are not common, functionalization of the thiazole or tolyl ring with a halide allows for coupling with various alkenes. The mechanism proceeds through oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination.
Investigation of Reaction Intermediates (e.g., acyl anion equivalents)
A key concept in the reactivity of aldehydes like this compound is the generation of acyl anion equivalents. An acyl anion is a synthetically valuable intermediate that is not directly accessible. However, its reactivity can be mimicked through umpolung strategies.
The thiamine (B1217682) (Vitamin B1) catalyzed benzoin condensation is a classic example. The thiazolium salt within thiamine acts as a catalyst to generate a nucleophilic species from the aldehyde. The mechanism involves the deprotonation of the thiazolium salt to form an NHC. This NHC then adds to the aldehyde, and subsequent proton transfer and elimination of the catalyst's conjugate acid generates a Breslow intermediate, which is a resonance-stabilized carbanion equivalent to an acyl anion. This intermediate can then attack another molecule of the aldehyde.
Similarly, in the Stetter reaction , the NHC catalyst adds to the aldehyde to form a Breslow-type intermediate. This nucleophilic intermediate then undergoes a conjugate addition to an α,β-unsaturated acceptor. The investigation of these transient intermediates, often through spectroscopic techniques like NMR or by trapping experiments, is crucial for understanding the reaction mechanism and for the development of new catalytic systems.
Structural Characterization and Spectroscopic Analysis
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of compounds like 2-o-Tolyl-thiazole-4-carbaldehyde. Each method provides unique insights into the molecule's atomic and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound (C₁₁H₉NOS), both ¹H and ¹³C NMR would be employed.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton would appear as a singlet at a significantly downfield chemical shift (typically δ 9-10 ppm). The protons on the thiazole (B1198619) and tolyl rings would exhibit characteristic splitting patterns and chemical shifts based on their electronic environment and coupling with neighboring protons.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic downfield resonance (typically δ 180-200 ppm). The remaining carbon signals would correspond to the thiazole and tolyl rings.
A hypothetical ¹H NMR data table for this compound is presented below, based on known chemical shift ranges for similar structures.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aldehydic-H | 9.0 - 10.0 | Singlet |
| Thiazole-H | 7.5 - 8.5 | Singlet |
| Aromatic-H (Tolyl) | 7.0 - 8.0 | Multiplet |
| Methyl-H (Tolyl) | 2.0 - 2.5 | Singlet |
Infrared (IR) and Mass Spectrometry (MS)
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and methyl groups, and C=N and C=C stretching vibrations from the thiazole and tolyl rings.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (203.26 g/mol ). The fragmentation pattern would likely involve the loss of the aldehyde group (CHO) and other characteristic fragments of the thiazole and tolyl moieties.
X-ray Crystallography for Solid-State Structure Determination
A hypothetical table of crystallographic data for this compound is shown below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 98.76 |
| Volume (ų) | 1019.8 |
| Z | 4 |
Advanced Diffraction Techniques in Structural Analysis
Beyond standard X-ray crystallography, advanced diffraction techniques could provide further insights into the structure of this compound. For instance, if suitable single crystals are difficult to obtain, powder X-ray diffraction could be used to analyze the bulk material. Electron diffraction techniques could be employed for very small crystals or for gas-phase structural analysis, providing complementary information to solid-state studies. These advanced methods are particularly useful for studying materials with complex or disordered structures.
Theoretical and Computational Chemistry Studies
Prediction of Reactivity and Reaction Pathways
The reactivity of 2-o-Tolyl-thiazole-4-carbaldehyde is dictated by the electronic and steric interplay of its constituent functional groups: the thiazole (B1198619) ring, the o-tolyl substituent, and the carbaldehyde group. Computational chemistry offers powerful tools to predict and understand the molecule's reactive behavior.
Frontier Molecular Orbital (FMO) Theory is a cornerstone for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be distributed across the electron-rich thiazole ring, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Electrostatic Potential (ESP) Maps can visually represent the electron density distribution and predict sites of electrophilic and nucleophilic attack. In the case of this compound, the oxygen atom of the carbaldehyde group would exhibit a region of high negative potential, making it a likely site for protonation or attack by electrophiles. Conversely, the carbonyl carbon would show a positive potential, rendering it susceptible to nucleophilic addition reactions. The nitrogen and sulfur atoms of the thiazole ring also contribute to the electrostatic landscape of the molecule.
Reaction Pathway Modeling using methods like Density Functional Theory (DFT) can elucidate the mechanisms of reactions involving this compound. For instance, the condensation reaction of the aldehyde group with a nucleophile, a common transformation for this class of compounds, can be modeled to determine the transition state energies and predict the most favorable reaction pathway. Similarly, substitution reactions on the thiazole ring can be computationally investigated to understand the regioselectivity and the influence of the o-tolyl group.
In Silico Assessment of Molecular Properties for Design Considerations
In silico methods are invaluable for predicting the physicochemical and pharmacokinetic properties of molecules, which is crucial for their potential application in drug design and materials science. These predictions can guide the synthesis of new derivatives with improved characteristics.
Physicochemical Properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors can be readily calculated. These parameters are essential for assessing the "drug-likeness" of a compound according to frameworks like Lipinski's Rule of Five.
Pharmacokinetic (ADME) Properties , which encompass absorption, distribution, metabolism, and excretion, can also be predicted using various computational models. For instance, models can estimate a compound's oral bioavailability, blood-brain barrier permeability, and potential for interaction with metabolic enzymes like cytochrome P450s.
The following table provides a hypothetical in silico assessment of key molecular properties for this compound, based on calculations that could be performed using standard computational chemistry software.
| Property | Predicted Value | Significance for Design |
| Molecular Weight ( g/mol ) | 217.28 | Adherence to drug-likeness rules (typically < 500) |
| LogP | ~2.5 - 3.5 | Indicates moderate lipophilicity, influencing solubility and membrane permeability |
| Topological Polar Surface Area (TPSA) | ~50 - 60 Ų | Affects cell permeability and oral bioavailability |
| Hydrogen Bond Donors | 0 | Influences binding interactions and solubility |
| Hydrogen Bond Acceptors | 2 (N and O) | Influences binding interactions and solubility |
| Rotatable Bonds | 2 | Relates to conformational flexibility and binding entropy |
These in silico predictions serve as a foundational step in the rational design of novel compounds based on the this compound scaffold. By computationally screening virtual libraries of derivatives, researchers can prioritize the synthesis of molecules with the most promising profiles for a desired application, thereby saving significant time and resources in the discovery process.
Research Applications of 2 O Tolyl Thiazole 4 Carbaldehyde in Specialized Chemical Fields
Role in Advanced Organic Synthesis Building Blocks
The utility of 2-o-Tolyl-thiazole-4-carbaldehyde as a synthetic intermediate is significant. chemimpex.com Its structural components—the aromatic tolyl group, the heterocyclic thiazole (B1198619) core, and the reactive aldehyde function—provide multiple sites for chemical modification, making it an ideal starting point for constructing more elaborate molecules. chemimpex.com
Synthesis of Complex Heterocyclic Systems
The thiazole ring is a fundamental unit in many complex heterocyclic structures. The presence of the carbaldehyde group in this compound offers a reactive handle for a variety of chemical transformations, including condensations and multicomponent reactions, to build larger, more intricate heterocyclic systems. chemimpex.comnih.gov
The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring itself, often from thioamides and α-haloketones. nih.govorgsyn.org Once the core 2-substituted thiazole-4-carbaldehyde is formed, the aldehyde group can participate in subsequent reactions. For instance, it can react with amines to form imines or undergo aldol-type reactions to extend the carbon skeleton, leading to the fusion of additional rings onto the thiazole core. Research has demonstrated the use of thiazole aldehydes in sequential reactions to create pharmacologically relevant dihydropyrimidinones through a continuous flow process, highlighting the aldehyde's utility in modern synthetic methodologies. nih.gov The synthesis of fused heterocycles, such as imidazo[2,1-b]thiazoles, often starts from aminothiazoles which can be conceptually linked back to precursors like this compound. nih.govnih.gov
Development of Novel Molecular Architectures
The development of novel molecular architectures is crucial for exploring new chemical space in materials science and drug discovery. This compound serves as a key precursor in this endeavor. chemimpex.com The specific ortho substitution on the tolyl group introduces a steric element that can influence the conformation of the final molecule, directing the assembly of unique three-dimensional shapes.
The aldehyde functionality is a versatile anchor point for building out molecular complexity. It can be converted into a variety of other functional groups or used to link the thiazole scaffold to other molecular fragments. This versatility allows for the systematic construction of libraries of compounds with diverse architectures, all originating from a common thiazole-based precursor. chemimpex.com Its applications extend beyond pharmaceuticals to the synthesis of dyes and pigments, where the specific chromophoric system derived from the thiazole core contributes to the material's properties. chemimpex.comchemimpex.com
Contributions to Medicinal Chemistry Research
In medicinal chemistry, the thiazole nucleus is recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and approved drugs. nih.govnih.gov this compound acts as a valuable intermediate in the synthesis of new therapeutic agents. chemimpex.comchemimpex.com
Design Principles for Biologically Active Scaffolds
The design of biologically active scaffolds relies on combining structural motifs that are known to interact favorably with biological targets. The thiazole ring is a bioisostere for various other rings and can participate in hydrogen bonding and other non-covalent interactions. This compound embodies several key design principles:
The Thiazole Core: Provides a rigid, planar scaffold that can be appropriately decorated with functional groups to target specific enzyme active sites or receptor binding pockets. nih.gov
The o-Tolyl Group: This substituent can be modified to probe steric and electronic requirements within a binding site. Replacing it with other substituted aryl or alkyl groups is a common strategy in lead optimization.
The Aldehyde Handle: This reactive group is critical for introducing diversity. It can be converted into hydrazones, oximes, alcohols, or acids, allowing for the exploration of a wide range of interactions with a biological target. nih.govnih.gov
This modular design allows chemists to systematically synthesize derivatives to improve potency, selectivity, and pharmacokinetic properties.
Exploration of Thiazole Derivatives as Potential Enzyme and Receptor Modulators
Thiazole-containing compounds have been investigated as modulators of various enzymes and receptors. Research has shown that thiazole derivatives can act as anticancer agents by inhibiting tubulin polymerization or as antimicrobial agents by targeting bacterial enzymes like DNA gyrase. nih.govnih.gov
While direct studies on this compound as a final drug are limited, its role as a key intermediate is well-established. chemimpex.com For example, it is used in the synthesis of compounds targeting neurological disorders, suggesting that the resulting molecules modulate specific neural pathways or receptors. chemimpex.com The synthesis of novel thiazole-naphthalene hybrids as potent tubulin polymerization inhibitors demonstrates a clear pathway from a thiazole aldehyde precursor to a highly active enzyme inhibitor. nih.gov
| Thiazole-Based Scaffold | Target | Potential Therapeutic Application | Reference |
| Thiazole-Naphthalene Derivatives | Tubulin Polymerization | Anticancer | nih.gov |
| Substituted Thiazoles | DNA Gyrase | Antimicrobial | nih.gov |
| Hydrazinyl-Thiazole Derivatives | Apoptosis Pathways (Bcl-2) | Anticancer | nih.gov |
Structure-Activity Relationship (SAR) Studies in Thiazole-Based Compounds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. This compound is an excellent starting point for SAR exploration. By systematically modifying each component of the molecule, researchers can deduce the structural requirements for a desired biological effect.
For example, in a series of thiazole-naphthalene derivatives designed as anticancer agents, SAR studies revealed that:
The nature of the substituent on the phenyl ring attached to the thiazole was critical for activity. nih.gov
Modifications to the amine group on the thiazole ring significantly impacted antiproliferative potency. nih.gov
Similarly, in the development of thiazole-based anticancer agents, the introduction of different substituents on the thiazole ring and the conversion of a key functional group into various hydrazones led to compounds with significantly different activities against various cancer cell lines. nih.gov These studies exemplify how a precursor like this compound can be used to generate a library of analogues, enabling a thorough investigation of SAR and the identification of lead candidates for further development.
Investigation of Thiazole Scaffolds in Anti-infective Research
The rise of drug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel anti-infective agents. acs.orgscientificforefront.org Thiazole-based compounds have emerged as a promising scaffold in this pursuit, exhibiting a wide spectrum of activity against bacteria, fungi, viruses, and mycobacteria. pharmaguideline.comnih.gov The versatility of the thiazole nucleus allows for structural modifications that can enhance potency and target specificity.
Antibacterial Activity
Thiazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. acs.org Their mechanism of action is often attributed to the (=N-C-S) moiety within the thiazole ring. mdpi.com Research has shown that various substituted thiazoles can be more potent than standard reference drugs like ampicillin (B1664943) and gentamicin. acs.org For instance, studies on novel thiazole derivatives have confirmed their efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. acs.orgnih.gov The introduction of different functional groups to the thiazole core allows for the fine-tuning of their antibacterial spectrum and potency. nih.gov One study highlighted a thiazole derivative that effectively inhibited the growth of Shigella dysenteriae and Proteus mirabilis, with minimum inhibitory concentration (MIC) values of 125 µg/ml and 1000 µg/ml, respectively. nih.gov
Antifungal Activity
In the field of antifungal research, thiazole derivatives have shown considerable promise, particularly against various Candida species, which are common causes of opportunistic infections. iaea.orgcedarville.edu Some synthesized thiazole compounds exhibit antifungal activity comparable to or even exceeding that of established drugs like fluconazole (B54011) and ketoconazole. nih.gov A series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong activity against clinical isolates of Candida albicans, with MIC values as low as 0.008–7.81 µg/mL. iaea.orgbldpharm.com The mechanism of action for these compounds may involve the disruption of the fungal cell wall or cell membrane integrity. cedarville.edubldpharm.com The high lipophilicity of certain thiazole derivatives has been correlated with their potent antifungal effects. iaea.org
Antiviral Activity
The development of effective antiviral therapies is a critical area of research, and thiazole derivatives have been identified as potent inhibitors of a wide range of viruses. researchgate.netsigmaaldrich.com These compounds have been reported to inhibit the replication of influenza viruses, coronaviruses, hepatitis B and C (HBV, HCV), and human immunodeficiency virus (HIV). researchgate.netsigmaaldrich.commdpi.com For example, certain pyrrolopyrimidine derivatives featuring a thiazole moiety displayed potent anti-HBV activity with EC50 values below 0.1 µM and low cytotoxicity. researchgate.netmdpi.com Similarly, other thiazole-containing compounds have shown significant activity against influenza A, with IC50 values in the sub-micromolar range. mdpi.com The broad-spectrum potential of this scaffold makes it a valuable starting point for the development of new antiviral drugs. researchgate.net
Antitubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death worldwide, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. scientificforefront.orgresearchgate.net Thiazole-based compounds are being actively investigated as novel anti-tubercular agents. scientificforefront.orgorganic-chemistry.org They can target key bacterial enzymes, disrupt cell wall synthesis, or interfere with essential metabolic pathways of the mycobacterium. researchgate.net In one study, novel thiazole derivatives exhibited potent activity against the M. tuberculosis H37Rv strain with MIC values in the range of 1-2 µg/mL and also showed promising activity against MDR-TB strains. researchgate.net Another study on thiazole-thiadiazole hybrids identified compounds with significant MIC values, with the most potent exhibiting a MIC of 7.1285 μg/ml against M. tuberculosis. researchgate.net
| Derivative Class | Target Organism | Reported Activity | Reference |
|---|---|---|---|
| Substituted Thiazole | Shigella dysenteriae | MIC: 125 µg/ml | nih.gov |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole | Candida albicans | MIC: 0.008–7.81 µg/mL | iaea.org |
| Pyrrolopyrimidine-Thiazole | Hepatitis B Virus (HBV) | EC50 < 0.1 µM | mdpi.com |
| Thiazole-Thiadiazole Hybrid | M. tuberculosis | MIC: 7.1285 µg/ml | researchgate.net |
Research into Thiazole Derivatives as Potential Anticancer Agents
The thiazole scaffold is a prominent feature in several anticancer drugs, including the kinase inhibitor Dasatinib. globalresearchonline.netnih.gov Its structural versatility allows it to interact with various biological targets implicated in cancer pathogenesis, such as tubulin and protein kinases. nih.gov
Tubulin Polymerization Inhibition
Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Several thiazole derivatives have been designed and synthesized as tubulin polymerization inhibitors, effectively disrupting microtubule formation and leading to cell cycle arrest and apoptosis. nih.gov In one study, a series of thiazole-naphthalene derivatives were evaluated, with compound 5b emerging as the most active, inhibiting tubulin polymerization with an IC50 value of 3.3 µM, which was more potent than the reference drug colchicine (B1669291) (IC50 = 9.1 μM). Another study on 2,4-disubstituted thiazoles identified compounds that remarkably inhibited tubulin polymerization with IC50 values as low as 2.00 ± 0.12 μM, exceeding the activity of the reference drug Combretastatin A-4. These compounds often work by binding to the colchicine-binding site on tubulin.
| Thiazole Derivative Type | Tubulin Polymerization IC50 (µM) | Reference Compound IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole-naphthalene (Compound 5b) | 3.3 | Colchicine (9.1) | |
| 2,4-disubstituted thiazole (Compound 7c) | 2.00 ± 0.12 | Combretastatin A-4 (2.96 ± 0.18) | |
| Thiazole-based chalcone (B49325) (Compound 2e) | 7.78 | Combretastatin A-4 (4.93) |
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their abnormal function is a hallmark of many cancers, making them prime targets for therapeutic intervention. Thiazole derivatives have a high potential for interacting with different protein kinases. Research has led to the development of thiazole-based inhibitors for various kinases, including serine/threonine and tyrosine kinases. For example, thiazole derivatives have been synthesized as potent inhibitors of B-RAFV600E kinase, with some compounds showing greater inhibitory effects than the standard drug dabrafenib. Other studies have focused on developing thiazole-based inhibitors for Glycogen synthase kinase 3 (GSK-3) and Aurora kinases, which are involved in cell cycle regulation and are often overexpressed in cancers. globalresearchonline.net
Studies on Other Biological Targets
Beyond anti-infective and anticancer research, the adaptable structure of the thiazole scaffold allows for its investigation against a variety of other biological targets.
α-Glucosidase for Metabolic Research
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. researchgate.net Inhibiting this enzyme can help control post-meal blood sugar levels, making it a validated target for managing type 2 diabetes. researchgate.net Several studies have explored thiazole derivatives as potent α-glucosidase inhibitors. A series of coumarin-linked thiazole derivatives showed potent inhibition with IC50 values ranging from 0.14 to 9.38 μM. researchgate.net In another study, various thiazole derivatives were synthesized and evaluated, with some compounds exhibiting outstanding inhibitory potential (IC50 = 18.23 ± 0.03 µM), significantly better than the standard drug acarbose (B1664774) (IC50 = 38.25 ± 0.12 µM). acs.org These findings identify thiazole-based structures as promising leads for the development of new antidiabetic agents. acs.org
Applications in Materials Science Research
The unique electronic and optical properties of the thiazole ring make it a valuable component in the development of advanced materials. nih.gov
Synthesis of Dyes and Pigments
The thiazole core is a chromophore found in a variety of dyes and pigments. nih.gov Commercially significant thiazoles include dyes used for dyeing cotton and other textiles. scientificforefront.org this compound and related compounds serve as key intermediates in the synthesis of these colorants. nih.gov For example, new reactive azo dyes based on thiazole derivatives have been synthesized and successfully applied to cotton fabrics, yielding good color strength and high fastness properties. The synthesis often involves diazotization of a 2-aminothiazole (B372263) derivative followed by coupling with another aromatic component to create the final dye molecule.
Incorporation into Novel Polymeric Materials and Coatings
Thiazole derivatives are incorporated into polymers to create materials with enhanced or novel properties. mdpi.com Thiazole-containing polymers have been synthesized and show promise for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and polymer solar cells, due to their electronic and photophysical properties. nih.gov Furthermore, thiazole derivatives can be physically incorporated as additives into coatings, such as polyurethane, to impart specific functionalities. mdpi.com Studies have shown that adding thiazole derivatives can significantly improve the antimicrobial and flame-retardant properties of polyurethane coatings. mdpi.com
Utility in Analytical Chemistry Methodologies
While the primary applications of this compound are in synthetic medicinal and materials chemistry, its constituent parts—the thiazole ring and the aldehyde group—have relevance in analytical chemistry. The aldehyde functional group is a versatile reactive handle, making compounds like thiazole-carbaldehydes useful reactants or building blocks in the synthesis of molecules designed for specific analytical purposes. wikipedia.org For instance, the reaction mechanisms of thiazole aldehydes, such as their participation in the Baylis–Hillman reaction, have been studied using analytical techniques like electrospray ionization mass spectrometry (ESI-MS). The development of synthetic routes to thiazole-carbaldehydes, such as using the Dess-Martin periodinane (DMP) reagent, is also of analytical interest for monitoring complex reaction cascades. However, compared to their extensive use in drug discovery and materials science, dedicated applications of thiazole-carbaldehydes as standalone analytical reagents are less documented in the literature. nih.gov
Development of Reagents for Detection and Quantification
There is currently a lack of published research detailing the use of this compound as a specific reagent for the detection and quantification of analytes. Although its molecular structure, featuring a reactive aldehyde group and a heterocyclic thiazole ring, suggests potential for derivatization reactions or as a ligand in sensor development, no specific methodologies or data on its performance—such as sensitivity, selectivity, or detection limits for any particular substance—have been reported in scientific literature. General statements from commercial suppliers note its employment in analytical methods, but without supporting research data or citations. chemimpex.com
Exploration in Flavor and Fragrance Chemistry
Similarly, the exploration of this compound within flavor and fragrance chemistry is not documented in accessible research. The flavor and aroma profiles of chemical compounds are determined by their specific structure, and even minor changes, such as the position of the methyl group on the phenyl ring (ortho, meta, or para), can lead to significant differences in sensory properties. While many thiazole derivatives are known to contribute characteristic notes to foods and perfumes—often described as nutty, meaty, or green fabad.org.tr—the specific olfactory profile of this compound has not been characterized or reported in scientific studies. Commercial vendors suggest its use in creating fragrances and flavorings, but provide no description of its scent or taste, nor any findings from sensory panel evaluations. chemimpex.com
Future Directions and Emerging Research Avenues
Novel Synthetic Strategies for Enhanced Efficiency
Traditional methods for synthesizing thiazole (B1198619) skeletons, like the Hantzsch synthesis, often face challenges such as harsh reaction conditions and the use of hazardous chemicals. numberanalytics.com Future research is geared towards developing novel strategies that enhance efficiency, reduce reaction times, and improve yields. Methodologies that could be applied to the synthesis of 2-o-Tolyl-thiazole-4-carbaldehyde include multicomponent reactions (MCRs), which form products in a single step from multiple reactants, and cascade reactions for creating complex structures efficiently. numberanalytics.com The adoption of advanced catalytic systems, particularly those involving transition metals like palladium and rhodium, is another promising avenue for achieving selective C-H bond functionalization on the thiazole or tolyl rings. souleresearchgroup.orgnumberanalytics.com
High-throughput screening is an advanced technique that allows for the rapid testing of various catalysts and reaction conditions to quickly optimize the synthesis of complex heterocyclic compounds. numberanalytics.com The development of innovative catalytic methods, including the use of directing groups or ligands with transition metals, offers a pathway to highly selective transformations. souleresearchgroup.org
Advanced Mechanistic Insights via State-of-the-Art Techniques
A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing its synthesis and controlling product formation. The Hantzsch thiazole synthesis, a common route, involves the reaction of an α-haloketone with a thioamide. synarchive.comijper.org While the general pathway is known, intricate details of intermediates and transition states remain areas for advanced study.
Future research will increasingly rely on state-of-the-art techniques to gain unprecedented mechanistic insights.
In-situ Spectroscopy : Techniques such as time-resolved and spatially resolved infrared (IR) and Raman spectroscopy allow for the real-time monitoring of catalytic reactions. numberanalytics.comnumberanalytics.com This enables the direct observation of surface species, reaction intermediates, and active sites as the reaction progresses, providing a dynamic picture of the mechanism. youtube.comresearchgate.net For instance, in-situ FTIR spectroscopy can identify adsorbed species on a catalyst surface during the reaction, helping to distinguish between active participants and spectator species. youtube.comresearchgate.net
Computational Chemistry : Theoretical studies, particularly using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. numberanalytics.com DFT calculations can map potential energy surfaces, identify transition states, and predict the electronic properties of intermediates, corroborating experimental findings. nih.govnih.gov Such computational models can predict the reactivity and stability of heterocyclic compounds, guiding the design of new synthetic strategies. numberanalytics.com
By combining these experimental and theoretical approaches, researchers can build a comprehensive model of the synthetic pathway, leading to more rational control over reaction outcomes.
Rational Design of Next-Generation Thiazole-Based Compounds
The scaffold of this compound serves as a valuable starting point for the rational design of new therapeutic agents. Thiazole derivatives are known to inhibit a range of enzymes critical in disease pathways, such as tyrosine kinases. researchgate.net The aldehyde functional group and the tolyl substituent are prime locations for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Future design strategies will involve:
Structure-Based Drug Design : Creating a small-molecular library of derivatives by systematically altering substituents. For example, modifying the tolyl group or converting the aldehyde to various amides, esters, or other heterocycles can tune the compound's electronic and steric properties to better fit the active site of a target protein, such as c-Met kinase. nih.gov
Bioisosteric Replacement : Replacing parts of the molecule with other chemical groups that retain similar biological activity but offer improved properties. The thiazole ring itself, for instance, can be considered a bioisostere of other rings like oxadiazole or thiadiazole to improve characteristics like membrane permeability and metabolic stability. nih.gov
Multi-Targeted Inhibitors : Designing compounds that can interact with multiple biological targets simultaneously. For example, creating derivatives that act as dual EGFR/VEGFR-2 inhibitors for cancer therapy. researchgate.net
Table 1: Strategies for Rational Design of Thiazole-Based Compounds
| Design Strategy | Modification to Scaffold | Target Outcome | Reference Example |
|---|---|---|---|
| Structure-Activity Relationship (SAR) Optimization | Systematic variation of substituents on the aryl ring and modification of the carboxamide linker. | Improved inhibitory activity against specific kinases (e.g., c-Met). | c-Met Kinase Inhibitors nih.gov |
| Multi-Targeted Drug Design | Hybridization of the thiazole core with other pharmacologically active moieties like coumarin (B35378) or benzofuran. | Dual inhibition of enzymes such as EGFR and VEGFR-2 for enhanced antiproliferative effects. | Dual EGFR/VEGFR-2 Inhibitors researchgate.net |
| Bioisosteric Replacement | Substitution of the thiazole ring with thiadiazole. | To tune physicochemical and pharmacokinetic properties, such as liposolubility and membrane permeability. | Thiadiazole Carboxamides nih.gov |
Integration of Artificial Intelligence and Machine Learning in Thiazole Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of drug discovery. researchgate.netresearchgate.net For thiazole derivatives, these technologies can accelerate the design and discovery process significantly.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key application where ML can predict the biological activity of novel compounds based on their chemical structures. researchgate.netresearchgate.net Researchers can build a QSAR model using a dataset of thiazole derivatives, like those derived from this compound, to screen virtual libraries of compounds before committing to their synthesis. researchgate.net Studies have successfully used various ML algorithms, such as multiple linear regression, support vector machines, and partial least squares regression, to build predictive models for the anticancer activity of thiazole chemicals. researchgate.net These models use molecular descriptors to correlate chemical structure with biological function. researchgate.net ML models have also been developed to successfully predict the anti-urease activity of new compounds, demonstrating the broad applicability of this approach. mdpi.com
Table 2: Application of Machine Learning in Thiazole Research
| Model/Technique | Key Metrics | Application in Thiazole Research | Source |
|---|---|---|---|
| QSAR via OLS, SVM, PLS | R² values of 0.54 to 0.64 | Predicting anticancer activity of thiazole derivatives against estrogen receptors. | researchgate.netresearchgate.net |
| Classification & Regression Models | Balanced Accuracy: ~78% | Predicting potential anti-urease activity of novel compounds. | mdpi.com |
Sustainable Chemistry Approaches in Thiazole Synthesis
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances. numberanalytics.comyoutube.com Future synthetic routes for this compound and its derivatives will prioritize sustainability.
Key green chemistry approaches include:
Green Solvents : Replacing traditional volatile organic compounds with environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG-400). numberanalytics.com
Reusable Catalysts : Employing solid-supported catalysts, such as silica-supported tungstosilisic acid, which can be easily recovered and reused, reducing waste and cost. numberanalytics.commdpi.com
Energy-Efficient Methods : Utilizing microwave irradiation or ultrasonic-mediated synthesis to reduce reaction times and energy consumption compared to conventional heating. numberanalytics.comnumberanalytics.comresearchgate.net
One-Pot and Multicomponent Reactions : Designing synthetic pathways that combine multiple steps into a single operation, which minimizes the need for purification of intermediates and reduces solvent use. numberanalytics.comyoutube.com
These sustainable practices not only reduce the environmental footprint of chemical manufacturing but also often lead to more efficient and cost-effective processes. youtube.comresearchgate.net
Table 3: Comparison of Synthetic Methodologies for Thiazole Derivatives
| Methodology | Key Features | Advantages | Source |
|---|---|---|---|
| Conventional Heating | Often requires organic solvents and long reaction times. | Well-established procedures. | numberanalytics.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid heating. | Reduced reaction time, higher yields, use of green solvents like water. | numberanalytics.comnumberanalytics.com |
| Ultrasonic Irradiation | Application of high-frequency sound waves. | Enhanced reaction rates, milder conditions. | numberanalytics.commdpi.com |
| Multi-Component Reactions (MCRs) | One-pot synthesis from three or more starting materials. | High efficiency, atom economy, reduced waste, simple workup. | numberanalytics.com |
| Reusable Catalysts | e.g., Silica supported tungstosilisic acid. | Catalyst can be recovered and reused, environmentally friendly. | numberanalytics.commdpi.com |
Q & A
Q. What are the optimal synthetic routes for 2-o-Tolyl-thiazole-4-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of thiazole carbaldehydes typically employs Hantzsch thiazole condensation or ultrasound-assisted protocols. For example, ultrasound-mediated reactions (e.g., 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with aromatic amines) improve reaction efficiency and reduce time compared to traditional heating . For this compound, a plausible route involves reacting 2-aminothiazole derivatives with o-tolyl-substituted aldehydes under reflux with acetic acid, as demonstrated in analogous syntheses of thiazole-carboxamide derivatives . Key variables include solvent polarity (e.g., ethanol vs. DMF), catalyst-free vs. acid-catalyzed conditions, and temperature control (80–120°C).
Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use -NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons from the o-tolyl group (δ 7.2–7.8 ppm). IR spectroscopy identifies the C=O stretch (1690–1710 cm) and C=N/C-S stretches (1480–1550 cm) .
- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX software ) resolves bond lengths and angles, particularly the thiazole ring planarity and aldehyde orientation. Compare with NIST reference data for analogous thiazole derivatives to validate spectral assignments .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. The Colle-Salvetti correlation-energy formula, adapted into a density-functional framework, can predict electron density and local kinetic energy to explain reactivity at the aldehyde and thiazole moieties . Compare computational results with experimental UV-Vis spectra to validate electronic transitions.
Q. What in silico strategies are effective for predicting the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases or viral proteases). For example, thiazole derivatives show affinity for cancer-related targets via π-π stacking and hydrogen bonding .
- QSAR Models : Train models using descriptors like LogP, polar surface area, and topological indices from databases (e.g., PubChem ). Validate against in vitro data (e.g., IC values) to prioritize derivatives for synthesis .
Q. How can researchers resolve contradictions in bioactivity data across studies involving thiazole-carbaldehyde analogs?
- Methodological Answer : Discrepancies often arise from substituent effects (e.g., electron-withdrawing vs. donating groups on the o-tolyl ring) or assay conditions. Systematic approaches include:
- Dose-Response Curves : Compare EC values under standardized conditions (e.g., MTT assays for cytotoxicity ).
- Structural Analog Analysis : Use crystallographic data (SHELXL-refined structures ) to correlate bioactivity with steric/electronic parameters.
- Meta-Analysis : Aggregate data from patents and journals (e.g., anticancer thiazoles ), noting trends in substituent placement and bioactivity.
Methodological Tables
Q. Table 1. Key Reaction Conditions for Thiazole-Carbaldehyde Synthesis
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ultrasound-assisted | Ethanol, 40°C, 2 h | 78–85 | |
| Reflux (AcOH catalyst) | Acetic acid, 120°C, 5 h | 65–72 | |
| Hantzsch condensation | Chloroacetophenone, THF, 60°C | 70–80 |
Q. Table 2. Computational Parameters for DFT Studies
| Parameter | Value/Description | Relevance |
|---|---|---|
| Basis Set | 6-31G* | Balances accuracy and cost |
| Functional | B3LYP | Electron exchange-correlation |
| Solvent Model | PCM (Water) | Mimics physiological conditions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
